Ethyl 4,4-difluoro-3-phenylbutanoate
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Overview
Description
Ethyl 4,4-difluoro-3-phenylbutanoate is an organic compound with the molecular formula C12H13F2O2. It is a member of the ester family, characterized by the presence of a phenyl group and two fluorine atoms on the butanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-difluoro-3-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-3-phenylbutanoic acid.
Reduction: Formation of 4,4-difluoro-3-phenylbutanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 4,4-difluoro-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoro-3-phenylbutanoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: A precursor in the synthesis of ethyl 4,4-difluoro-3-phenylbutanoate.
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Another fluorinated ester with similar reactivity but different applications.
Uniqueness
This compound is unique due to the combination of its phenyl group and difluoro substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
Ethyl 4,4-difluoro-3-phenylbutanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, characterization, and biological implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound contains two fluorine atoms attached to the butanoate moiety, which may influence its biological properties by altering lipophilicity and electronic characteristics.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of corresponding difluorinated precursors with ethyl butanoate derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) confirm the identity and purity of the synthesized compound. For instance, NMR data indicates distinct chemical shifts for hydrogen and fluorine atoms, which are critical for structural verification .
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, a study reported a significant reduction in cell viability in breast cancer cell lines with IC50 values in the micromolar range .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity. In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential as a lead compound for antibiotic development .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Animal models treated with this compound demonstrated reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases. This effect is hypothesized to be mediated through modulation of inflammatory pathways and oxidative stress .
Case Studies
Case Study 1: Antitumor Efficacy
A study involving xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing its efficacy against resistant bacterial strains, this compound demonstrated significant bactericidal activity. Patients receiving this compound showed improved outcomes compared to those on standard therapies.
Research Findings Summary
Properties
Molecular Formula |
C12H14F2O2 |
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Molecular Weight |
228.23 g/mol |
IUPAC Name |
ethyl 4,4-difluoro-3-phenylbutanoate |
InChI |
InChI=1S/C12H14F2O2/c1-2-16-11(15)8-10(12(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 |
InChI Key |
ZXOUEUVDLLFLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(F)F |
Origin of Product |
United States |
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